2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic amides containing multiple aromatic rings and heteroatoms. The full systematic name, 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, reflects the hierarchical structural organization beginning with the benzamide backbone and incorporating the substituted thiadiazole ring system. This nomenclature system prioritizes the amide functional group as the principal functional group, with the thiadiazole ring treated as a substituent on the nitrogen atom of the benzamide.
The Chemical Abstracts Service has assigned registry number 312524-67-7 to this specific compound, providing a unique identifier that distinguishes it from structurally related analogs. This registry number serves as the definitive reference for chemical databases, regulatory documentation, and scientific literature searches. The systematic numbering scheme employed in the International Union of Pure and Applied Chemistry name corresponds to the conventional numbering of benzene rings, where the carbonyl carbon of the benzamide is assigned position 1, and the chlorine substituent occupies position 2 on the benzoyl ring.
The thiadiazole component follows standard heterocyclic nomenclature conventions, with nitrogen atoms at positions 1 and 3, and sulfur at position 4 of the five-membered ring. The 2-chlorophenyl substituent is attached at position 5 of the thiadiazole ring, while the amide linkage connects through position 2. This systematic approach ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.
Table 1: Nomenclature and Registry Information
Molecular Formula and Structural Representation
The molecular formula of this compound is established as C₁₅H₈Cl₂N₃OS, reflecting the complex arrangement of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms within the molecular framework. This formula indicates a relatively high degree of unsaturation, consistent with the presence of multiple aromatic rings and heterocyclic systems. The calculated molecular weight of 349.22 grams per mole demonstrates the substantial molecular mass contributed by the halogen substituents and the extended aromatic system.
The structural representation reveals a linear arrangement connecting three distinct aromatic or heteroaromatic units: a 2-chlorobenzoyl group, an amide linkage, and a 2-substituted-1,3,4-thiadiazole ring bearing a 2-chlorophenyl substituent. The benzamide portion consists of a benzene ring with a chlorine atom in the ortho position relative to the carbonyl group, which forms an amide bond with the amino nitrogen of the thiadiazole ring. The thiadiazole heterocycle contains two nitrogen atoms and one sulfur atom in a five-membered ring configuration, with the 2-chlorophenyl group attached at the 5-position.
The electronic structure of this compound features extensive conjugation between the aromatic systems, facilitated by the amide linkage and the electron-delocalized thiadiazole ring. The presence of chlorine substituents introduces electron-withdrawing effects that influence the overall electronic distribution and potentially affect intermolecular interactions. The planar or near-planar geometry of the aromatic components allows for optimal orbital overlap and stabilization through resonance effects.
Table 2: Molecular Composition and Structural Data
| Component | Formula Contribution | Atoms Count | Structural Role |
|---|---|---|---|
| 2-Chlorobenzoyl | C₇H₄ClO | 12 | Acyl component of amide |
| Amide Linkage | NH | 1 | Connecting functional group |
| Thiadiazole Ring | C₂N₃S | 6 | Central heterocyclic core |
| 2-Chlorophenyl | C₆H₄Cl | 11 | Terminal aromatic substituent |
| Total Molecular Formula | C₁₅H₈Cl₂N₃OS | 30 | Complete molecular entity |
Isomeric Considerations and Stereochemical Features
The structural framework of this compound presents several important isomeric possibilities that merit detailed consideration. Constitutional isomerism can arise from variations in the substitution patterns of the chlorine atoms on the benzene rings, the connectivity of the thiadiazole ring, and the position of attachment between the heterocycle and the benzamide moiety. The specific 1,3,4-thiadiazole isomer represented in this compound differs from potential 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole alternatives, each of which would produce distinct chemical and physical properties.
Positional isomerism within the chlorophenyl substituents creates additional structural possibilities. The 2-chlorophenyl group attached to the thiadiazole ring could theoretically be replaced with 3-chlorophenyl or 4-chlorophenyl variants, while the 2-chlorobenzoyl component could similarly exist as 3-chlorobenzoyl or 4-chlorobenzoyl isomers. These positional variations would significantly alter the electronic properties, steric interactions, and potential biological activities of the resulting compounds, as evidenced by related structures found in chemical databases.
From a stereochemical perspective, the compound exhibits predominantly planar geometry due to the aromatic nature of its constituent rings and the conjugated amide linkage. The thiadiazole ring maintains planarity through its aromatic character, while the benzene rings adopt coplanar or near-coplanar arrangements to maximize orbital overlap. However, steric interactions between the chlorine substituents and adjacent hydrogen atoms may introduce slight deviations from perfect planarity, particularly around the amide bond connecting the benzamide and thiadiazole components.
The absence of chiral centers in the molecular structure eliminates the possibility of optical isomerism, making this compound achiral. Conformational isomerism may occur through rotation around the amide bond, although the partial double-bond character of this linkage restricts free rotation and favors specific conformational arrangements. The most stable conformation likely minimizes steric clashes between the aromatic rings while maintaining optimal conjugation throughout the molecular framework.
Table 3: Isomeric Classifications and Stereochemical Properties
| Isomerism Type | Occurrence | Description | Structural Impact |
|---|---|---|---|
| Constitutional | Possible | Alternative thiadiazole ring positions | Major structural differences |
| Positional | Possible | Chlorine substitution pattern variations | Moderate electronic effects |
| Conformational | Limited | Restricted amide bond rotation | Minor geometric adjustments |
| Optical | None | No chiral centers present | Achiral compound |
| Geometric | None | No double bonds with different substituents | Single geometric form |
Properties
IUPAC Name |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-11-7-3-1-5-9(11)13(21)18-15-20-19-14(22-15)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCLPHUJVBYADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Synthesis of 5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole core is constructed via cyclization of thiosemicarbazide precursors. Two dominant strategies are observed:
Hydrazinecarbothioamide Cyclization
Thiosemicarbazides derived from 2-chlorophenylacetic acid or its derivatives undergo cyclization in the presence of ammonium ferric sulfate [(NH₄)Fe(SO₄)₂·12H₂O] under reflux conditions. For example:
- Reagent : 2-(Pyridin-2-ylmethylene)hydrazinecarbothioamide (10 mmol)
- Conditions : Reflux with ammonium ferric sulfate (5 g) in water (100 mL) for 30 h.
- Yield : 72–85%.
Acid-Catalyzed Cyclization
Concentrated sulfuric acid or acetic acid facilitates cyclization at lower temperatures:
Acylation of 5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine
The amine intermediate is acylated with 2-chlorobenzoyl chloride under Schotten-Baumann or coupling reagent-assisted conditions:
Schotten-Baumann Reaction
- Reagents : 2-Chlorobenzoyl chloride (1.1 eq), triethylamine (1.2 eq)
- Solvent : Dichloromethane (20 mL)
- Conditions : Dropwise addition at 0–5°C, followed by stirring at 25°C for 5 h.
- Workup : Extraction with ethyl acetate, washing with NaHCO₃ (2%), brine, and drying over Na₂SO₄.
- Yield : 68–75%.
Coupling Reagent-Mediated Acylation
Optimization and Comparative Analysis
Impact of Reaction Conditions on Yield
| Parameter | Schotten-Baumann | Coupling Reagent |
|---|---|---|
| Temperature | 0–25°C | 25°C |
| Time | 5–6 h | 24 h |
| Solvent | Dichloromethane | Acetonitrile |
| Base | Triethylamine | HOBt/EDC |
| Typical Yield | 68–75% | 70–80% |
Coupling reagents (e.g., EDC/HOBt) marginally improve yields by minimizing side reactions like hydrolysis. However, Schotten-Baumann remains cost-effective for large-scale synthesis.
Challenges and Solutions
Side Reactions
Scalability
Coupling reagent methods face cost barriers at >1 kg scales. Schotten-Baumann is preferred for industrial synthesis due to lower reagent costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the thiadiazole moiety exhibit antimicrobial properties. In vitro studies indicate that derivatives of thiadiazoles can inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated that similar thiadiazole compounds showed activity comparable to established antibiotics like penicillin and ciprofloxacin .
Case Study:
A series of synthesized thiadiazole derivatives were tested against mycobacterial and fungal strains. The results indicated promising antimicrobial activity, suggesting that 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide could serve as a lead compound for developing new antimicrobial agents .
| Compound | Activity | Comparison Standard |
|---|---|---|
| This compound | Moderate | Penicillin G |
| Similar Thiadiazole Derivative | High | Ciprofloxacin |
Anticancer Potential
The anticancer properties of thiadiazole derivatives have also been explored. Studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. For example, derivatives were found to be effective against estrogen receptor-positive breast cancer cell lines (MCF7) using the Sulforhodamine B assay .
Case Study:
In a study focused on thiazole-containing compounds, several derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain compounds exhibited significant cytotoxic effects on cancer cell lines, highlighting the potential of this compound in cancer therapy .
Agricultural Applications
Thiadiazole derivatives have been investigated for their role as agrochemicals due to their ability to act as fungicides and herbicides. The structural characteristics of this compound may confer protective effects against plant pathogens.
Case Study:
Field trials involving similar thiadiazole compounds demonstrated effective control over fungal infections in crops such as wheat and rice. These compounds were noted for their low toxicity to non-target organisms while effectively reducing disease incidence .
Material Science Applications
The unique properties of thiadiazoles allow them to be incorporated into polymer matrices to enhance material performance. Their inclusion can improve thermal stability and mechanical strength.
Case Study:
Research has shown that integrating thiadiazole derivatives into polymer composites can significantly enhance their mechanical properties while maintaining flexibility. This application is particularly relevant in developing advanced materials for packaging and construction .
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide
- 2-amino-5-chloro-N-(2-chlorophenyl)benzamide
Uniqueness
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various research and industrial applications.
Biological Activity
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNS. The compound features a thiadiazole ring and a chlorobenzamide moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, research on related compounds has demonstrated their effectiveness against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The cytotoxicity of these compounds was evaluated using the MTT assay, where they exhibited significant inhibitory effects compared to standard treatments like 5-Fluorouracil (5-FU) .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| 5-Fluorouracil | MCF-7 | 10 | |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | HepG2 | TBD |
The mechanism by which these compounds exert their anticancer effects involves apoptosis induction and cell cycle arrest. Flow cytometry analysis has shown that thiadiazole derivatives can activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 .
Case Studies
- In Vitro Studies : A study investigating various thiadiazole derivatives found that modifications to the substituents on the thiadiazole ring significantly impacted their cytotoxicity against cancer cell lines. Compounds with more lipophilic groups demonstrated enhanced activity against MCF-7 cells .
- Molecular Docking Studies : Molecular docking simulations have suggested that these compounds interact favorably with key intracellular targets involved in cancer progression. This includes binding affinities comparable to established anticancer drugs like Tamoxifen .
Q & A
Q. What synthetic methodologies are optimal for preparing 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction yields be improved?
The synthesis typically involves cyclization of thiosemicarbazide derivatives with chlorinated benzoyl precursors. For example, POCl₃-mediated cyclization at 90°C under reflux for 3 hours (as in similar thiadiazole syntheses) achieves yields >60% . Optimizing stoichiometric ratios (e.g., 1:3 molar ratio of starting acid to POCl₃) and using aprotic solvents (e.g., acetonitrile) minimizes side reactions. Post-synthetic purification via recrystallization (e.g., DMSO/water mixtures) enhances purity .
Q. How should researchers characterize the structural purity of this compound?
A combination of spectroscopic and analytical techniques is critical:
- IR spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and thiadiazole ring (C=N, ~1600 cm⁻¹) stretches .
- NMR : Look for benzamide aromatic protons (δ 7.3–8.1 ppm) and thiadiazole-linked CH groups (δ 8.5–9.0 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 376 for [M+H]⁺) validate molecular weight .
- Elemental analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .
Q. What crystallographic tools are recommended for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (SHELXL for refinement, SHELXS for solution) is standard. Key parameters include:
- Space group : Monoclinic (e.g., P2₁) with Z = 4 .
- Unit cell dimensions : Typical values: a = 7.97 Å, b = 31.87 Å, c = 10.86 Å, β = 107.24° .
- Hydrogen bonding : Intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from tautomerism or polymorphism. Strategies include:
- Variable-temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism) .
- PXRD vs. SCXRD : Compare bulk vs. single-crystal patterns to identify polymorphic forms .
- DFT calculations : Simulate IR/NMR spectra to match experimental data .
Q. What mechanistic insights explain the compound’s bioactivity in anticancer assays?
The thiadiazole core inhibits kinase pathways (e.g., AKT/ERK). For example:
- Cell cycle arrest : Flow cytometry reveals G1/S phase arrest in NSCLC cells at IC₅₀ = 12 µM .
- Apoptosis markers : Western blotting shows caspase-3 activation and Bcl-2 downregulation .
- Synergistic studies : Co-treatment with PDGF-BB (AKT activator) reverses cytotoxicity, confirming pathway specificity .
Q. How can computational modeling guide the design of analogs with enhanced insecticidal activity?
- QSAR studies : Correlate substituent electronegativity (e.g., Cl at benzamide) with insecticidal LC₅₀ values (e.g., 0.8 µg/mL for compound 12 in Spodoptera littoralis) .
- Docking simulations : Identify interactions with acetylcholinesterase (e.g., π-π stacking with Phe330) .
- ADMET profiling : Predict logP (≈3.5) and metabolic stability using SwissADME .
Methodological Challenges
Q. How to address low yields in hybrid heterocycle synthesis?
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 3 hours) and improves yields by 15–20% .
- Catalyst screening : Triethylamine (5 mol%) enhances cyanomethylene reactivity in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
